molecular formula C20H24N2O3 B5871077 N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide

N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide

Cat. No. B5871077
M. Wt: 340.4 g/mol
InChI Key: UFORSPHLHMXDJJ-UHFFFAOYSA-N
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Description

N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anticancer agent. DMXAA was first identified in the late 1990s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide is not fully understood. However, it is believed that N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide activates the immune system, leading to the production of cytokines and other immune mediators that can induce tumor necrosis and inhibit tumor growth. N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and survival.
Biochemical and Physiological Effects:
N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been shown to induce a variety of biochemical and physiological effects. In preclinical studies, N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been shown to increase the production of cytokines such as TNF-alpha and IL-6, which are important for immune function. N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has also been shown to inhibit the production of angiogenic factors such as VEGF, which is important for tumor growth and survival.

Advantages and Limitations for Lab Experiments

N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has several advantages as a research tool. It is a small molecule that can be easily synthesized, and it has been extensively studied in preclinical models. However, N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide also has several limitations. It is not currently approved for clinical use, and its mechanism of action is not fully understood. In addition, N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been shown to have variable efficacy in different tumor types, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict response to N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide, which could help guide patient selection in clinical trials. Finally, there is interest in combining N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide with other anticancer agents to enhance its efficacy and overcome resistance.

Synthesis Methods

N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One of the most common methods involves the reaction of 3,5-dimethylphenol with acetyl chloride to form 3,5-dimethylphenyl acetate, which is then reacted with 2-aminobenzoyl chloride to form N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide.

Scientific Research Applications

N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been shown to induce tumor necrosis, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has also been investigated for its potential as an anti-inflammatory agent, as well as for its ability to modulate the immune system.

properties

IUPAC Name

N-[2-[[2-(3,5-dimethylphenoxy)acetyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-4-7-19(23)21-17-8-5-6-9-18(17)22-20(24)13-25-16-11-14(2)10-15(3)12-16/h5-6,8-12H,4,7,13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFORSPHLHMXDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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